3-(2-Nitrophenoxy)oxetane: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry
3-(2-Nitrophenoxy)oxetane: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
3-(2-Nitrophenoxy)oxetane (CAS: 1356114-34-5)[1] is a highly versatile, strained-ring building block increasingly utilized in modern medicinal chemistry and materials science. By incorporating the oxetane moiety—a recognized bioisostere for carbonyl and gem-dimethyl groups—this compound offers an optimized physicochemical profile, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability compared to its acyclic or larger cycloalkane counterparts[2]. This technical guide details the structural logic, synthetic methodologies, and downstream applications of 3-(2-nitrophenoxy)oxetane, specifically focusing on its role as a precursor for complex heterocyclic scaffolds such as benzoxazines and benzomorpholines[3].
Chemical Identity and Physicochemical Profiling
As a Senior Application Scientist, it is critical to evaluate the physicochemical parameters of a building block before integrating it into a drug discovery pipeline. The oxetane ring fundamentally alters the electron distribution and 3D conformation of the attached phenoxy group, providing a rigidified yet polar vector.
Table 1: Physicochemical Properties of 3-(2-Nitrophenoxy)oxetane
| Property | Value | Causality / Significance |
| CAS Number | 1356114-34-5[1] | Unique identifier for regulatory compliance and inventory tracking. |
| Molecular Formula | C9H9NO4[1] | Indicates a low molecular weight, ideal for fragment-based drug design (FBDD). |
| Molecular Weight | 195.17 g/mol [4] | Well within Lipinski's Rule of 5; ensures high ligand efficiency. |
| Topological Polar Surface Area | 64.3 Ų[5] | Optimal for membrane permeability; balances the highly polar nitro group with the oxetane oxygen. |
| XLogP3 | 1.4[5] | Low lipophilicity prevents non-specific binding and improves aqueous solubility. |
| H-Bond Donors / Acceptors | 0 / 4[5] | The oxetane oxygen acts as a strong H-bond acceptor, mimicking carbonyl interactions. |
Causality Insight : The low XLogP3 (1.4)[5] is a direct consequence of the oxetane ring's strong dipole moment. Unlike a gem-dimethyl group, which increases lipophilicity and can lead to poor solubility, the oxetane oxygen provides a polar vector that improves hydration while maintaining a similar steric bulk. This effectively shields the molecule from rapid oxidative metabolism by cytochrome P450 enzymes[2].
Structural Significance in Medicinal Chemistry
The strategic placement of the 2-nitrophenoxy group on the 3-position of the oxetane ring serves two primary purposes:
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Bioisosterism & Metabolic Stability : The oxetane ring modulates the basicity of adjacent amines (post-reduction) and alters the metabolic soft spots of the molecule. Studies have shown that 3-aryloxetanes exhibit remarkable stability when incubated with human liver microsomes (HLM), resisting glutathione conjugation and rapid clearance[6].
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Tandem Reactivity : The nitro group at the ortho position acts as a masked nucleophile. Upon reduction to an aniline, the resulting amine is perfectly positioned to attack the strained oxetane ring intramolecularly. This ring-opening cascade is a powerful, atom-economical method for synthesizing 3,4-dihydro-2H-1,4-benzoxazines and tetrahydroquinoxalines—privileged scaffolds found in numerous CNS-active drugs[3].
Synthetic Methodologies: Mitsunobu vs. SN2 Displacement
To synthesize 3-(2-nitrophenoxy)oxetane, two primary routes are evaluated. The choice depends on the substrate's sensitivity to basic conditions.
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Route A: SN2 Displacement (Base-Promoted) Reacting 2-nitrophenol with an oxetane bearing a leaving group at the 3-position (e.g., 3-iodooxetane or oxetan-3-yl 4-methylbenzenesulfonate) under basic conditions (K₂CO₃ in DMF at 80 °C). Drawback: Oxetanes with leaving groups at the 3-position can be prone to elimination or require harsh thermal conditions, which may lead to ring degradation and lower yields.
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Route B: Mitsunobu Reaction (Preferred) The 6 of 2-nitrophenol and oxetan-3-ol is the preferred self-validating system[6]. It proceeds under mild, neutral-to-slightly-acidic conditions, avoiding the thermal degradation of the strained oxetane ring. The inversion of stereochemistry at the C3 position is irrelevant here since oxetan-3-ol is achiral, but the mildness of the reaction ensures high fidelity.
Experimental Protocol: Mitsunobu Synthesis of 3-(2-Nitrophenoxy)oxetane
Trustworthiness & Self-Validation : This protocol incorporates in-process controls (TLC/LC-MS) to ensure the complete consumption of the highly reactive DIAD intermediate, preventing downstream purification issues caused by hydrazine byproducts.
Reagents:
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2-Nitrophenol : 1.0 equiv (10 mmol, 1.39 g)
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Oxetan-3-ol : 1.2 equiv (12 mmol, 0.89 g)
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Triphenylphosphine (PPh₃) : 1.5 equiv (15 mmol, 3.93 g)
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Diisopropyl azodicarboxylate (DIAD) : 1.5 equiv (15 mmol, 2.95 mL)
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Anhydrous Tetrahydrofuran (THF) : 50 mL
Step-by-Step Procedure:
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Preparation of the Betaine Intermediate : In an oven-dried, argon-purged round-bottom flask, dissolve PPh₃ in 30 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath. Add DIAD dropwise over 10 minutes. Causality: Slow addition at 0 °C controls the exothermic formation of the PPh₃-DIAD betaine complex, preventing the thermal degradation of DIAD before the substrates are introduced.
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Addition of Substrates : Stir the yellow betaine solution for 15 minutes at 0 °C. Dissolve 2-nitrophenol and oxetan-3-ol in 20 mL of anhydrous THF and add this mixture dropwise to the reaction flask.
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Propagation and Coupling : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours. In-Process Control: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the bright yellow 2-nitrophenol spot indicates reaction completion.
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Quenching and Workup : Concentrate the reaction mixture under reduced pressure. The crude residue contains the target product, triphenylphosphine oxide (TPPO), and reduced DIAD.
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Purification : Suspend the crude residue in cold diethyl ether. TPPO is poorly soluble in cold ether and will precipitate. Filter the suspension, concentrate the filtrate, and purify via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield 3-(2-nitrophenoxy)oxetane as a pale yellow solid.
Downstream Application: Tandem Ring-Opening to Benzoxazines
The true synthetic value of 3-(2-nitrophenoxy)oxetane lies in its capacity to undergo a tandem reduction/ring-opening sequence to generate complex heterocycles[3].
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Reduction : The nitro group is reduced to an amine using catalytic hydrogenation (Pd/C, H₂) or Iron/HCl.
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Cyclization : The resulting 2-(oxetan-3-yloxy)aniline is subjected to Lewis acid catalysis (e.g., In(OTf)₃) or gentle heating. The nucleophilic aniline nitrogen attacks the C2 position of the oxetane ring.
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Ring Opening : The inherent ring strain of the 4-membered oxetane drives the cleavage of the C2–O bond, resulting in a 6-membered 3,4-dihydro-2H-1,4-benzoxazine ring with a pendant hydroxymethyl group at the 3-position. This hydroxymethyl group serves as an ideal handle for further late-stage functionalization.
Figure 1: Synthetic workflow from 2-nitrophenol to benzoxazine via 3-(2-nitrophenoxy)oxetane.
References
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NextSDS . "3-(2-Nitrophenoxy)oxetane — Chemical Substance Information". 1
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ChemicalBook . "3-(2-Nitrophenoxy)oxetane CAS#: 1356114-34-5". 4
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Chem960 . "Cas no 1356114-34-5 (3-(2-Nitrophenoxy)oxetane) Computed Properties".5
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ACS Publications . "Tandem Amination/Oxetane Ring Opening toward Benzomorpholines". Organic Letters. 3
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Taylor & Francis . "Synthetic oxetanes in drug discovery: where are we in 2025?". Expert Opinion on Drug Discovery. 6
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ACS Publications . "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry". Chemical Reviews. 2
